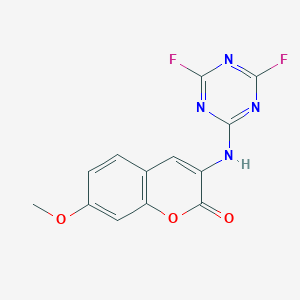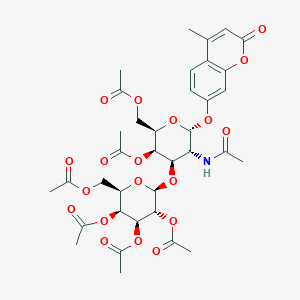![molecular formula C12H20 B141153 Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)-(9CI) CAS No. 156327-05-8](/img/structure/B141153.png)
Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[311]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)-(9CI) is a chiral organic compound belonging to the class of terpenes Terpenes are a large and diverse class of organic compounds produced by a variety of plants, particularly conifers They are often strong-smelling and may protect the plants that produce them by deterring herbivores and by attracting predators and parasites of herbivores Bicyclo[31
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)-(9CI) typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted cyclohexene. The reaction conditions often include the use of a chiral rhodium or ruthenium catalyst, hydrogen gas, and a solvent such as ethanol or methanol. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)-(9CI) may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired enantiomer in high enantiomeric excess. The scalability of the process is a key consideration in industrial production to meet the demand for this compound in various applications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions of Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)-(9CI) are typically carried out under mild to moderate conditions, with careful control of temperature, pressure, and pH to ensure the desired outcome. Solvents such as dichloromethane, toluene, and ethanol are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions of Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)-(9CI) depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)-(9CI) has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)-(9CI) is explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of infectious diseases and inflammatory conditions.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals. Its unique scent and chemical properties make it a valuable ingredient in various industrial applications.
Mechanism of Action
The mechanism of action of Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)-(9CI) involves its interaction with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of microbial cell walls, leading to antimicrobial effects. Additionally, it may interact with signaling pathways involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)-(9CI) can be compared with other similar compounds, such as:
(+)-Limonene: Both compounds are monoterpenes with similar structures, but Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)-(9CI) has an isopropyl group, while (+)-Limonene has a methyl group. This difference in structure can lead to variations in their chemical reactivity and biological activities.
(+)-Pinene: Another monoterpene, (+)-Pinene, has a similar bicyclic structure but lacks the isopropyl group. This structural difference can affect their interactions with biological targets and their overall properties.
(+)-Carvone: This compound has a similar carbon skeleton but contains a ketone functional group. The presence of the ketone group can significantly alter its chemical reactivity and biological activities compared to Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)-(9CI).
Properties
CAS No. |
156327-05-8 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
(1S,5R)-6,6-dimethyl-2-propan-2-ylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C12H20/c1-8(2)10-6-5-9-7-11(10)12(9,3)4/h6,8-9,11H,5,7H2,1-4H3/t9-,11-/m1/s1 |
InChI Key |
HQZUZTRNTHLWOG-MWLCHTKSSA-N |
SMILES |
CC(C)C1=CCC2CC1C2(C)C |
Isomeric SMILES |
CC(C)C1=CC[C@@H]2C[C@H]1C2(C)C |
Canonical SMILES |
CC(C)C1=CCC2CC1C2(C)C |
Synonyms |
Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-N-[27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B141077.png)







![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)




